Urocortin II is a neuropeptide belonging to the corticotropin-releasing factor (CRF) family, which plays a crucial role in various physiological processes, particularly in the regulation of stress responses. It is a 38-amino acid peptide that exhibits high selectivity for the CRF2 receptor, distinguishing it from other members of its family, such as Urocortin I, which can bind to both CRF1 and CRF2 receptors. Urocortin II is primarily expressed in the hypothalamus and has been implicated in cardiovascular regulation, anxiety modulation, and the management of stress responses .
Urocortin II is encoded by the UCN2 gene located on chromosome 3 in humans. This gene plays a significant role in various biological functions, including the regulation of estradiol during pregnancy and potentially influencing cardiovascular health . The peptide is synthesized in the hypothalamic magnocellular neurons and released into circulation, where it interacts with its specific receptors .
The synthesis of Urocortin II can be achieved through several methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology. SPPS allows for the stepwise assembly of amino acids on a solid support, enabling precise control over peptide length and sequence. In contrast, recombinant methods involve inserting the UCN2 gene into expression vectors in host cells (such as bacteria or yeast), which then produce the peptide through cellular machinery.
Urocortin II has a distinct molecular structure characterized by an alpha-helical conformation. The three-dimensional structure reveals two helices connected by a loop region, which is critical for its interaction with CRF2 receptors. This structural arrangement facilitates specific binding and functional activity .
Urocortin II primarily participates in receptor-mediated signaling pathways upon binding to CRF2 receptors. This interaction activates intracellular signaling cascades involving adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).
The mechanism of action of Urocortin II involves its binding to CRF2 receptors located predominantly in cardiac tissues and vascular smooth muscle. Upon activation:
Research indicates that Urocortin II enhances cardiac output and improves left ventricular function through these mechanisms, suggesting therapeutic potential for heart failure treatment .
Urocortin II has several potential applications in scientific research and medicine:
The human UCN2 gene (officially designated UCN2) resides on chromosome 3p21.31, spanning approximately 2,064 base pairs [4] [9]. It comprises two exons, with the entire coding sequence located within the second exon—a genomic architecture shared with other corticotropin-releasing factor (CRF) family members like UCN1 and CRH [1] [9]. The gene encodes a preprohormone that undergoes proteolytic cleavage to yield mature Urocortin II (Ucn II).
Evolutionarily, UCN2 is conserved across vertebrates, with orthologs identified in mice (Ucn2 on chromosome 9), rats, and amphibians [4] [9]. It belongs to the sauvagine/CRF/urotensin I superfamily but exhibits no sequence homology to urotensin II, despite nomenclature similarities [9]. The human and mouse UCN2 genes share ~80% nucleotide identity in coding regions, reflecting selective pressure to conserve receptor-binding domains critical for CRF receptor 2 (CRFR2) activation [6] [9].
Table 1: Genomic Features of Human UCN2
Feature | Detail |
---|---|
Chromosomal Location | 3p21.31 |
Gene Structure | 2 exons (coding in exon 2) |
mRNA Length | 1,062 bp (RefSeq NM_033199) |
Protein Product | Prepro-urocortin II (112 amino acids) |
Conserved Domains | CRF-like peptide signature |
UCN2 transcription is regulated by stress-responsive elements and glucocorticoid signaling. In mice, glucocorticoids (e.g., dexamethasone) suppress Ucn2 mRNA in skin, while adrenalectomy upregulates it—indicating hormonal repression [6]. Stressors like osmotic challenge or inflammation also modulate expression in a tissue-specific manner [6] [7].
Ucn II exhibits discrete expression patterns:
RNASeq data (e.g., GTEx) confirm UCN2 mRNA abundance in human skin (5.7 RPKM) and endometrium (1.2 RPKM), aligning with immunohistochemical localization in myocytes and keratinocytes [4] [6].
Table 2: Tissue-Specific Expression of UCN2
Tissue | Expression Level | Localization |
---|---|---|
Skeletal Muscle | High | Myocytes |
Skin | High | Epidermis, Adnexa |
Heart | Moderate | Cardiomyocytes |
Brain (Hypothalamus) | Moderate | PVN, Brainstem Nuclei |
Gastrointestinal Tract | Low-Moderate | Enteric Neurons |
Human Ucn II is synthesized as a 112-amino-acid preprohormone. The signal peptide (residues 1–19) is cleaved cotranslationally, generating a 93-amino-acid prohormone [2] [8]. Unlike murine Ucn II, the human prohormone undergoes N-linked glycosylation at Asn⁷⁰, altering its molecular weight to ~12 kDa [2]. Crucially, human cells exhibit inefficient proteolytic processing:
Structural studies (NMR, PDB ID: 2RMG) reveal mature Ucn II adopts an α-helical conformation with a helix-loop-helix motif. The C-terminal amphipathic helix binds CRFR2, while glycosylation disrupts this domain in human proUcn II [8].
Significant species-specific differences exist in Ucn II biosynthesis:
Table 3: Key Biosynthetic Differences Between Human and Murine Ucn II
Feature | Human Ucn II | Murine Ucn II |
---|---|---|
Primary Mature Form | 88-aa glycosylated prohormone | 39-aa amidated peptide |
Glycosylation Site | Asn⁷⁰ (occupied) | Absent |
C-Terminal Modification | Gly-His-Cys (unmodified) | Amidated |
Prohormone Convertase Sites | Non-canonical | Arg residues (cleaved) |
CRFR2 Activation (EC₅₀) | ~1 nM | ~0.1 nM |
These differences underscore evolutionary divergence in CRF family peptide processing, with human Ucn II likely functioning as a paracrine/autocrine signal via unprocessed prohormone, while murine Ucn II acts as a classical neuropeptide [2] [9]. The conservation of receptor binding despite structural variations highlights functional redundancy in stress-response pathways [8] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7